N-cyclohexyl-2-naphthamide
Description
N-Cyclohexyl-2-naphthamide is a carboxamide derivative featuring a naphthalene backbone substituted with a cyclohexylamine group at the 2-position. It is synthesized via copper-catalyzed alkylation of 2-naphthamide with iodocyclohexane, yielding a white solid with high purity (80% first-run yield, 78% second-run yield) after purification by column chromatography (40% ethyl acetate/hexane) . Structural confirmation was achieved through ¹H NMR spectroscopy, which showed signals consistent with the expected cyclohexyl and naphthalene moieties . Its CAS number, 82740-60-1, distinguishes it from structurally related compounds .
Properties
Molecular Formula |
C17H19NO |
|---|---|
Molecular Weight |
253.34g/mol |
IUPAC Name |
N-cyclohexylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C17H19NO/c19-17(18-16-8-2-1-3-9-16)15-11-10-13-6-4-5-7-14(13)12-15/h4-7,10-12,16H,1-3,8-9H2,(H,18,19) |
InChI Key |
RANVUHGLWHKOKD-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-naphthamide typically involves the amidation of naphthalene-2-carboxylic acid with cyclohexylamine. The reaction can be catalyzed or non-catalyzed, depending on the desired efficiency and yield. Commonly, the reaction is carried out in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group, facilitating the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups such as amines.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed
Oxidation: Naphthalene-2-carboxylic acid derivatives.
Reduction: N-cyclohexylnaphthalen-2-amine.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
N-cyclohexyl-2-naphthamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-naphthamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomer: N-Cyclohexyl-1-naphthamide
- Structural Difference : The amide group is attached to the 1-position of naphthalene instead of the 2-position.
- Synthesis Efficiency : Exhibits a significantly higher yield (94% in both first and second runs) compared to the 2-naphthamide isomer, suggesting reduced steric hindrance or favorable reaction kinetics in the 1-position configuration .
- Implications : Positional isomerism may influence crystallinity, solubility, or reactivity in downstream applications.
Benzamide Analog: 4-Cyano-N-cyclohexylbenzamide
- Structural Difference: Replaces the naphthalene system with a benzene ring and introduces a cyano (-CN) group at the 4-position.
- Implications : The smaller aromatic system and electron-withdrawing substituent may alter electronic properties, such as hydrogen-bonding capacity or stability.
Alkyl Substituent Variation: N-tert-Butylnaphthalene-2-carboxamide
- Structural Difference : Substitutes cyclohexyl with a tert-butyl group (CAS 82740-58-7) .
- Implications : The tert-butyl group’s increased steric bulk and rigidity may reduce solubility in polar solvents compared to the flexible cyclohexyl group. This could also impact binding interactions in catalytic or biological systems.
Functional Group Variation: N-Cyclohexyl-2-naphthalenesulfonamide
- Structural Difference : Replaces the carboxamide (-CONH-) with a sulfonamide (-SO₂NH-) group (CAS 152190-79-9) .
Key Research Findings and Implications
- Synthetic Accessibility : The 1-naphthamide isomer’s superior yield highlights the influence of positional isomerism on reaction efficiency .
- Steric and Electronic Effects: Substituents like tert-butyl or cyano groups modify steric profiles and electronic properties, which are critical for applications in catalysis or drug design.
- Functional Group Impact : Sulfonamide derivatives may offer distinct advantages in biological systems due to enhanced hydrogen-bonding capabilities .
Areas for Further Investigation
- Physical Properties : Comparative studies on melting points, solubility, and crystallinity.
- Reactivity : Exploration of catalytic or pharmacological activity across the compound series.
- Computational Modeling : DFT studies to correlate substituent effects with electronic structure and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
